molecular formula C9H11B B3021673 1-(Bromomethyl)-2,3-dimethylbenzene CAS No. 81093-21-2

1-(Bromomethyl)-2,3-dimethylbenzene

Cat. No. B3021673
CAS RN: 81093-21-2
M. Wt: 199.09 g/mol
InChI Key: UFYRPPWFKLXRQV-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-2,3-dimethylbenzene” is an organic compound that is used as an intermediate for organic synthesis and pharmaceutical . It is also used as a reagent for protection of hydroxyl groups that is removable by treatment with DDQ .

Scientific Research Applications

Synthesis and Chemical Properties

1-(Bromomethyl)-2,3-dimethylbenzene is utilized in various chemical synthesis processes. For example, it has been used in the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene leading to different bromination products, including previously unknown bromomethyl compounds. This has applications in synthesizing new sulfur-containing quinone derivatives (Aitken et al., 2016).

Crystallographic Studies

Crystallographic studies of compounds related to 1-(Bromomethyl)-2,3-dimethylbenzene, such as 3,5-bis(bromomethyl)phenyl acetate, have revealed insights into molecular dimers and two-dimensional aggregates formed by these molecules. These studies have implications for understanding molecular structures and interactions at the atomic level (Ebersbach et al., 2022).

Polymer Chemistry

In the field of polymer chemistry, derivatives of 1-(Bromomethyl)-2,3-dimethylbenzene have been used to initiate the atom transfer radical polymerization of styrene. This process results in polymers with controlled molecular weights and narrow polydispersity, useful in creating novel structural polystyrenes for various industrial applications (Tao et al., 2007).

Organometallic Chemistry

In organometallic chemistry, 1-(Bromomethyl)-2,3-dimethylbenzene is employed in synthesizing ligand precursors for s-indacenes. These precursors are used to create mono- or dianions, which have potential applications in catalysis and material science (Dahrouch et al., 2001).

Supramolecular Chemistry

In supramolecular chemistry, 1-(Bromomethyl)-2,3-dimethylbenzene derivatives are used in the formation of ionic-bonded supramolecules. These molecules have diverse applications, including in the creation of star-shaped supramolecules for advanced material science research (Tao et al., 2007).

properties

IUPAC Name

1-(bromomethyl)-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRPPWFKLXRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146321
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2,3-dimethylbenzene

CAS RN

104155-11-5, 81093-21-2
Record name Benzene, (bromomethyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,3-dimethylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Mondal, M Díaz-Ruiz, F Deufel, F Maseras… - Chem, 2023 - cell.com
The regioselective C–H activation of arenes remains one of the most promising techniques for accessing highly important functionalized motifs. Such functionalizations can generally be …
Number of citations: 5 www.cell.com
X Chen, F Meng, J Zhang, Z Zhang, X Ye… - European Journal of …, 2022 - Elsevier
Sepsis has long been a major health problem worldwide. It threatens the lives of hospitalized patients and has been one of the leading causes of death in hospitalized patients over the …
D Montgomery, JP Anand, MA Baber, JJ Twarozynski… - Molecules, 2019 - mdpi.com
The opioid receptors modulate a variety of biological functions, including pain, mood, and reward. As a result, opioid ligands are being explored as potential therapeutics for a variety of …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu
D Montgomery - 2019 - deepblue.lib.umich.edu
The opioid receptors modulate a wide variety of physiological and behavioral functions, including pain, mood, and reward. There are three main types of opioid receptors – kappa (KOR)…
Number of citations: 0 deepblue.lib.umich.edu
O Deo, S Alvi, V Pham, A Christopoulos… - Journal of Medicinal …, 2022 - ACS Publications
Chronic pain and depression are both widely prevalent comorbid medical conditions. While efficient, μ-opioid receptor-based medications are associated with life-threatening side …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk

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